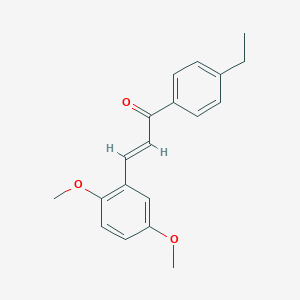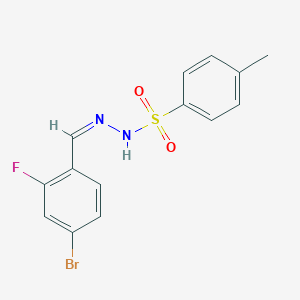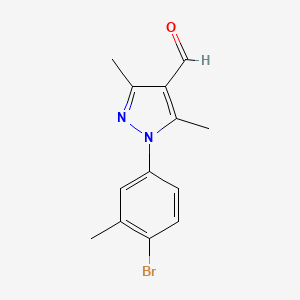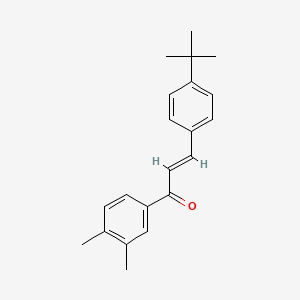
(2E)-3-(4-Ethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(4-Ethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one is a synthetic compound with a broad range of applications in scientific research. It is a versatile compound, with a wide range of biochemical and physiological effects, and is used in a variety of laboratory experiments.
科学的研究の応用
(2E)-3-(4-Ethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one is used in a variety of scientific research applications. It is used in cell culture studies to study the effects of various compounds on cell viability, cell proliferation, and cell differentiation. It is also used in animal studies to study the effects of various compounds on behavior, metabolism, and other physiological processes. In addition, it is used in biochemical studies to study the effects of various compounds on enzyme activity, protein expression, and gene expression.
作用機序
The mechanism of action of (2E)-3-(4-Ethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one is not fully understood. It is believed that the compound binds to certain receptors in the body, which then triggers a cascade of biochemical and physiological responses. In addition, the compound is believed to act as an antioxidant, which means that it can protect cells from damage caused by free radicals.
Biochemical and Physiological Effects
(2E)-3-(4-Ethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one has been shown to have a wide range of biochemical and physiological effects. In cell culture studies, it has been shown to have anti-inflammatory, anti-cancer, and antioxidant properties. In animal studies, it has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. In addition, it has been shown to have anticonvulsant, antidepressant, and anxiolytic effects.
実験室実験の利点と制限
The use of (2E)-3-(4-Ethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one in lab experiments has several advantages. It is a readily available compound, and is relatively inexpensive to purchase. In addition, it is a versatile compound, with a wide range of biochemical and physiological effects. However, there are also some limitations to its use in lab experiments. It is a synthetic compound, and its long-term effects on cells and organisms are not well understood. In addition, it is not approved for human use, and its effects on humans are not fully understood.
将来の方向性
There are several potential future directions for the use of (2E)-3-(4-Ethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one in scientific research. It could be used in further studies to investigate its effects on human cells and organisms, as well as its potential therapeutic applications. In addition, further research could be conducted to explore its effects on other biochemical and physiological processes, such as metabolism, gene expression, and protein expression. Finally, further research could be conducted to explore its potential uses as an antioxidant, anti-inflammatory, and anti-cancer agent.
合成法
The synthesis of (2E)-3-(4-Ethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one involves a multi-step process. The first step involves the reaction of 4-ethylphenol and 4-ethoxybenzaldehyde in the presence of an acid catalyst, such as sulfuric acid, to form 4-ethoxybenzyl alcohol. This is then followed by the reaction of 4-ethoxybenzyl alcohol with acetic anhydride in the presence of a base, such as sodium acetate, to form (2E)-3-(4-ethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one.
特性
IUPAC Name |
(E)-3-(4-ethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O2/c1-3-15-5-10-17(11-6-15)19(20)14-9-16-7-12-18(13-8-16)21-4-2/h5-14H,3-4H2,1-2H3/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRSMLXLFPIHGY-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-Ethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[(t-Butoxy)carbonyl][(4-fluorophenyl)methyl]amino}propanoic acid](/img/structure/B6356293.png)


![3-{[(t-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}propanoic acid](/img/structure/B6356332.png)




![N-{[(1S)-8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}glycine](/img/structure/B6356362.png)



![(2E)-1-(4-Ethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6356403.png)
![2-{[(tert-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}acetic acid](/img/structure/B6356407.png)